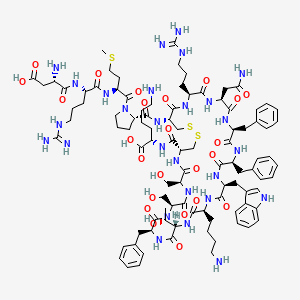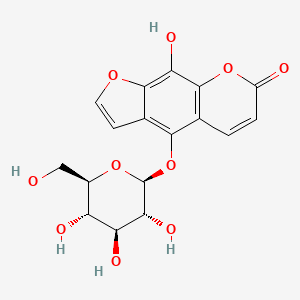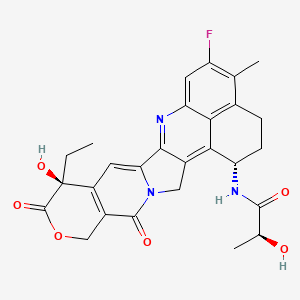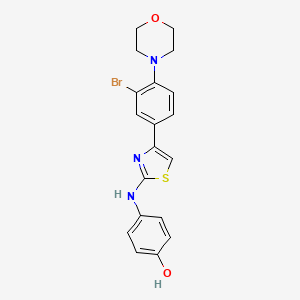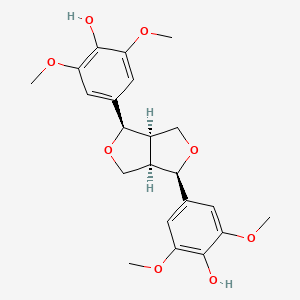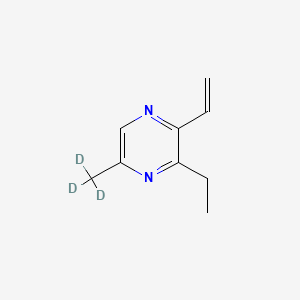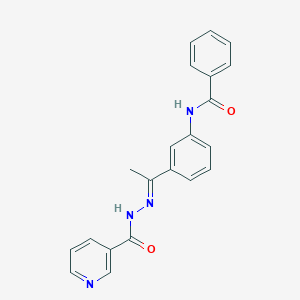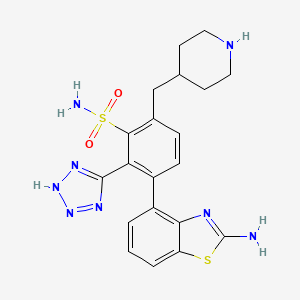
Metallo-|A-lactamase-IN-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metallo-|A-lactamase-IN-14 is a compound designed to inhibit metallo-β-lactamases, which are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. These enzymes are a significant concern in the medical field due to their ability to hydrolyze a wide range of β-lactam antibiotics, including carbapenems, which are often used as a last resort for treating resistant bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Metallo-|A-lactamase-IN-14 typically involves the formation of a core structure that can effectively bind to the active site of metallo-β-lactamases. This process often includes the use of metal-binding groups such as thiols, carboxylates, or hydroxamates. The reaction conditions usually require controlled temperatures and pH levels to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes purification steps such as crystallization or chromatography to ensure the final product’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Metallo-|A-lactamase-IN-14 primarily undergoes complexation reactions with metal ions present in the active site of metallo-β-lactamases. These reactions are crucial for its inhibitory activity. Additionally, it may undergo hydrolysis under certain conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include metal salts (e.g., zinc chloride), organic solvents (e.g., dimethyl sulfoxide), and buffering agents to maintain the desired pH .
Major Products Formed
The major product formed from the reaction of this compound with metallo-β-lactamases is a stable complex that inhibits the enzyme’s activity, thereby preventing the hydrolysis of β-lactam antibiotics .
Scientific Research Applications
Metallo-|A-lactamase-IN-14 has several scientific research applications:
Chemistry: It is used to study the inhibition mechanisms of metallo-β-lactamases and to develop new inhibitors.
Biology: Researchers use it to understand the role of metallo-β-lactamases in bacterial resistance.
Medicine: It is being investigated as a potential therapeutic agent to combat antibiotic-resistant bacterial infections.
Industry: It is used in the development of new antibiotics and β-lactamase inhibitors
Mechanism of Action
Metallo-|A-lactamase-IN-14 exerts its effects by binding to the active site of metallo-β-lactamases, which contain metal ions such as zinc. This binding prevents the enzyme from hydrolyzing β-lactam antibiotics, thereby restoring the antibiotics’ efficacy. The molecular targets include the metal ions in the enzyme’s active site, and the pathways involved are those related to bacterial resistance mechanisms .
Comparison with Similar Compounds
Similar Compounds
Vaborbactam: A cyclic boronate that inhibits serine β-lactamases.
Avibactam: A diazabicyclooctane that inhibits serine β-lactamases.
Dipicolinic Acid: Inhibits metallo-β-lactamases by chelating zinc ions.
Aspergillomarasmin A: A natural product that inhibits metallo-β-lactamases by binding to zinc ions
Uniqueness
Metallo-|A-lactamase-IN-14 is unique due to its specific design to target metallo-β-lactamases, which are not effectively inhibited by other β-lactamase inhibitors like vaborbactam and avibactam. Its ability to form stable complexes with metal ions in the enzyme’s active site makes it a promising candidate for combating antibiotic resistance .
Properties
Molecular Formula |
C20H22N8O2S2 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
3-(2-amino-1,3-benzothiazol-4-yl)-6-(piperidin-4-ylmethyl)-2-(2H-tetrazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H22N8O2S2/c21-20-24-17-14(2-1-3-15(17)31-20)13-5-4-12(10-11-6-8-23-9-7-11)18(32(22,29)30)16(13)19-25-27-28-26-19/h1-5,11,23H,6-10H2,(H2,21,24)(H2,22,29,30)(H,25,26,27,28) |
InChI Key |
MPYCNNRBWPJDAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=C(C(=C(C=C2)C3=C4C(=CC=C3)SC(=N4)N)C5=NNN=N5)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-3-[(5R)-3-[2-[(2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]urea](/img/structure/B12376315.png)
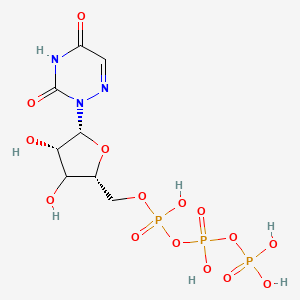
![methyl (E)-3-[2-[[4-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]phenyl]methoxy]-4-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl]prop-2-enoate](/img/structure/B12376325.png)

